molecular formula C23H29N3O3 B251239 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Cat. No. B251239
M. Wt: 395.5 g/mol
InChI Key: CBEQBGMABNEKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as JNJ-31020028, is a small molecule drug that has been developed as a highly selective and potent antagonist of the orexin 2 receptor (OX2R). Orexins are neuropeptides that play a crucial role in the regulation of wakefulness and sleep, and OX2R antagonists have been identified as potential therapeutic agents for the treatment of sleep disorders such as insomnia.

Mechanism of Action

2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide acts as a selective antagonist of the OX2R, which is primarily expressed in the brain regions that regulate sleep and wakefulness. By blocking the activity of orexin at the OX2R, 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide promotes sleep by reducing wakefulness and increasing non-REM sleep.
Biochemical and physiological effects:
2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to increase sleep time and improve sleep quality in animal models without causing sedation or cognitive impairment. In addition, 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide as a research tool is its high selectivity for the OX2R, which allows for specific modulation of orexin signaling without affecting other neurotransmitter systems. However, a limitation of 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is its relatively short half-life, which may require frequent dosing in some experimental paradigms.

Future Directions

Several potential future directions for research on 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide include:
1. Investigating the efficacy of 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide in clinical trials for the treatment of sleep disorders such as insomnia.
2. Exploring the potential use of 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide as a therapeutic agent for other neurological disorders that involve dysregulation of sleep-wake cycles, such as narcolepsy.
3. Investigating the potential of 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide as a research tool for studying the role of orexin signaling in other physiological processes beyond sleep regulation.
4. Developing new formulations of 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide with improved pharmacokinetic properties to reduce the need for frequent dosing.

Synthesis Methods

The synthesis of 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves a multi-step process that begins with the reaction of 2,4-dimethylphenol with 4-nitrophenylacetic acid to form the corresponding ester. This ester is then reduced to the alcohol using sodium borohydride, and the resulting alcohol is coupled with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) to yield the final product.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been extensively studied in preclinical models for its potential use as a therapeutic agent for the treatment of sleep disorders. In animal studies, 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to increase sleep time and improve sleep quality without causing sedation or impairment of cognitive function. These findings suggest that 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide may have advantages over currently available sleep medications that often have unwanted side effects.

properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C23H29N3O3/c1-4-23(28)26-13-11-25(12-14-26)20-8-6-19(7-9-20)24-22(27)16-29-21-10-5-17(2)15-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,24,27)

InChI Key

CBEQBGMABNEKDZ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)C)C

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)C)C

Origin of Product

United States

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